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molecular formula C14H28O B8392569 1-(alpha-Hydroxy-2-methylprop-1-yl)-4-t-butylcyclohexane

1-(alpha-Hydroxy-2-methylprop-1-yl)-4-t-butylcyclohexane

Cat. No. B8392569
M. Wt: 212.37 g/mol
InChI Key: KZOOATQWQQSWAJ-UHFFFAOYSA-N
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Patent
US04181631

Procedure details

This compound was similarly prepared using 2-bromopropane. Distillation of the product yielded a 1:1 mixture of cis and trans-1-(1-hydroxy-2-methylprop-1-yl)-4-t-butylcyclohexane; 77 g, 73% yield; bp 98-110 (3 mm); mol wt 212 (ms); nmr, 0.82 (15 H,s, t-butyl and isopropyl methyl H), 3.0-3.8 (1H, broad, αH); ir, 3360, 1360, 1110, 1000, 980.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
BrC(C)C.[OH:5][CH:6]([C@H:10]1[CH2:15][CH2:14][C@H:13]([C:16]([CH3:19])([CH3:18])[CH3:17])[CH2:12][CH2:11]1)[CH:7]([CH3:9])[CH3:8]>>[OH:5][CH:6]([CH:10]1[CH2:11][CH2:12][CH:13]([C:16]([CH3:18])([CH3:17])[CH3:19])[CH2:14][CH2:15]1)[CH:7]([CH3:9])[CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(C)C)[C@@H]1CC[C@H](CC1)C(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was similarly prepared
DISTILLATION
Type
DISTILLATION
Details
Distillation of the product
CUSTOM
Type
CUSTOM
Details
yielded

Outcomes

Product
Name
Type
Smiles
OC(C(C)C)C1CCC(CC1)C(C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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